4-Chloro-6-(methoxycarbonyl)picolinic acid
Overview
Description
4-Chloro-6-(methoxycarbonyl)picolinic acid is a chemical compound with the molecular formula C8H6ClNO4 . It is an organic acid and belongs to the class of picolinic acids, which are widely used in pharmaceutical research.
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(methoxycarbonyl)picolinic acid consists of a pyridine ring substituted with a chloro group at the 4-position and a methoxycarbonyl group at the 6-position . The molecular weight of the compound is 215.59 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-(methoxycarbonyl)picolinic acid include a molecular weight of 215.59 and a molecular formula of C8H6ClNO4 . The compound should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
1. Herbicide Development
- Summary of the Application : Picolinic acid and its derivatives, including “4-Chloro-6-(methoxycarbonyl)picolinic acid”, are a remarkable class of synthetic auxin herbicides. They have been used as a structural skeleton to design and synthesize new compounds for the discovery of potent herbicides .
- Methods of Application or Experimental Procedures : The compounds were designed and synthesized using the structural skeleton of picolinic acid as a template . They were then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
- Results or Outcomes : The results demonstrated that the IC50 value of one of the synthesized compounds was 45 times lower than that of the halauxifen-methyl commercial herbicide . Molecular docking analyses revealed that this compound docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram .
2. Antiviral Research
- Summary of the Application : Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
- Methods of Application or Experimental Procedures : The researchers tested the antiviral potential of picolinic acid by examining its impact on the entry of enveloped viruses into the host’s cell .
- Results or Outcomes : The researchers found that picolinic acid specifically blocks the fusion of the virus envelope and the host cell membrane, which explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus .
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-methoxycarbonylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFNEYJNQSZEFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671857 | |
Record name | 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(methoxycarbonyl)picolinic acid | |
CAS RN |
293294-71-0 | |
Record name | 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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